molecular formula C18H17ClN4O2 B4122458 N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(4-methoxyphenyl)urea

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(4-methoxyphenyl)urea

Cat. No.: B4122458
M. Wt: 356.8 g/mol
InChI Key: LGLTZDOBGLHJQC-UHFFFAOYSA-N
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Description

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(4-methoxyphenyl)urea is an organic compound that features a pyrazole ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(4-methoxyphenyl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Chloromethyl Group: The pyrazole ring is then functionalized with a chloromethyl group using chloromethyl methyl ether in the presence of a base.

    Coupling with Aniline Derivatives: The chloromethylated pyrazole is reacted with 3-aminobenzylamine to form the intermediate.

    Urea Formation: Finally, the intermediate is treated with 4-methoxyaniline and a suitable carbodiimide reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and chloromethyl groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nitration can be performed using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted derivatives with nitro or halogen groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its ability to interact with specific proteins.

Medicine

    Drug Development: The compound’s structure makes it a candidate for developing new pharmaceuticals, particularly for targeting specific receptors or enzymes.

    Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.

Industry

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides.

    Electronics: It can be used in the fabrication of electronic components due to its conductive properties.

Mechanism of Action

The mechanism by which N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(4-methoxyphenyl)urea exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The binding can inhibit or activate these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(4-hydroxyphenyl)urea
  • N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(4-nitrophenyl)urea
  • N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(4-aminophenyl)urea

Uniqueness

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-(4-methoxyphenyl)urea is unique due to the presence of both a methoxy group and a chloromethyl group, which confer specific chemical properties and reactivity

Properties

IUPAC Name

1-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-25-17-7-5-15(6-8-17)21-18(24)22-16-4-2-3-13(9-16)11-23-12-14(19)10-20-23/h2-10,12H,11H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLTZDOBGLHJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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